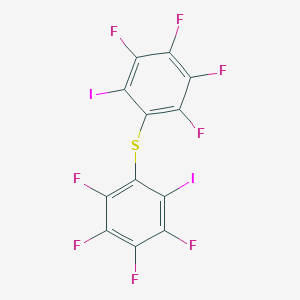
Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide, also known as BTIPS, is a chemical compound that belongs to the family of organofluorine compounds. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide reacts with thiols in biological samples to form a fluorescent adduct. The fluorescence intensity is proportional to the concentration of thiols in the sample. The mechanism of action of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide as a photosensitizer involves the absorption of light energy, which leads to the generation of reactive oxygen species. These reactive oxygen species can cause damage to cancer cells, leading to their destruction.
Biochemische Und Physiologische Effekte
Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide has been shown to have minimal toxicity and does not cause any significant biochemical or physiological effects. It is rapidly metabolized and eliminated from the body, making it an ideal probe for in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide has several advantages for use in lab experiments. It is highly sensitive and specific for the detection of thiols in biological samples. It is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide is its high cost, which can limit its use in large-scale studies.
Zukünftige Richtungen
Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide has several potential future directions for scientific research. One area of interest is the development of new fluorescent probes based on the structure of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide. These probes could have improved sensitivity and specificity for the detection of thiols in biological samples. Additionally, the use of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide as a photosensitizer for the treatment of cancer is an area of active research. Further studies are needed to optimize the treatment protocol and to evaluate its efficacy in various cancer types.
Conclusion:
In conclusion, Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide is a valuable chemical compound for scientific research due to its unique properties and applications. Its use as a fluorescent probe and photosensitizer has important implications for the detection and treatment of various diseases. Ongoing research in this field is likely to lead to further advancements in the use of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide for scientific research and medical applications.
Synthesemethoden
The synthesis of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide involves the reaction of 2,3,4,5-tetrafluoro-6-iodophenol with thionyl chloride and sulfur to yield Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The purity and yield of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide can be improved by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of thiols in biological samples. It can also be used as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer. Additionally, Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide is used as a reagent for the synthesis of other organofluorine compounds.
Eigenschaften
CAS-Nummer |
19638-37-0 |
|---|---|
Produktname |
Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide |
Molekularformel |
C12F8I2S |
Molekulargewicht |
581.99 g/mol |
IUPAC-Name |
1,2,3,4-tetrafluoro-5-iodo-6-(2,3,4,5-tetrafluoro-6-iodophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12F8I2S/c13-1-3(15)7(19)11(9(21)5(1)17)23-12-8(20)4(16)2(14)6(18)10(12)22 |
InChI-Schlüssel |
AVLVZRGUOPPNQK-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2I)F)F)F)F)I)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2I)F)F)F)F)I)F)F)F |
Synonyme |
Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



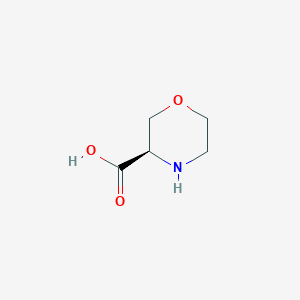
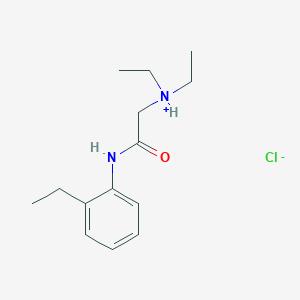
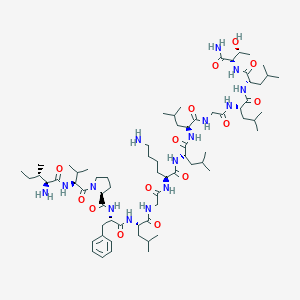
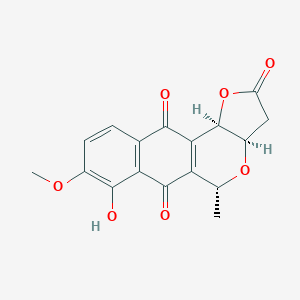
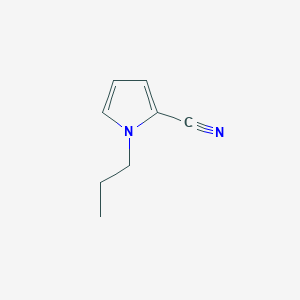
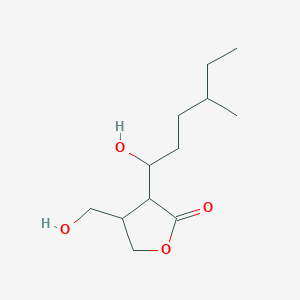
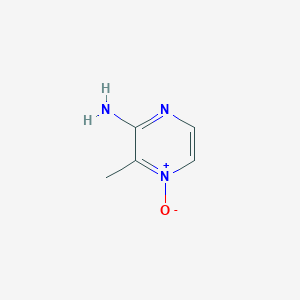
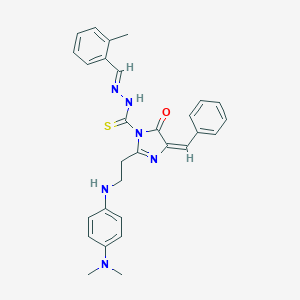
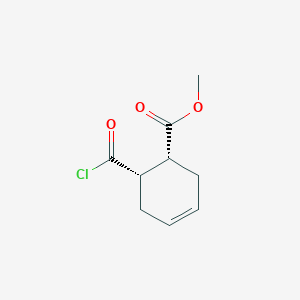
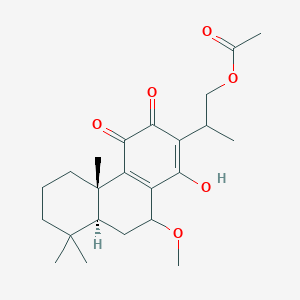
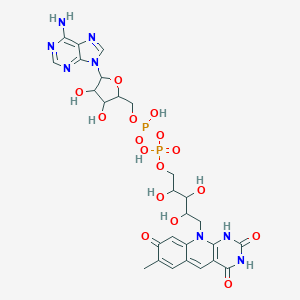
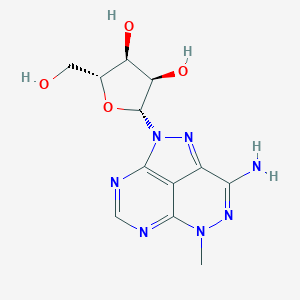
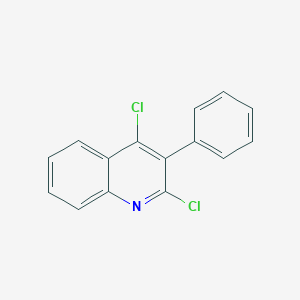
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)